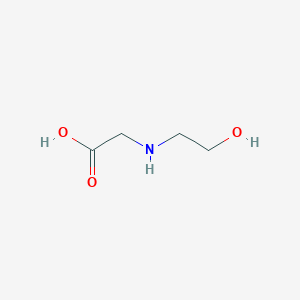

N-(2-Hydroxyethyl)glycine

Description

N-(2-Hydroxyethyl)glycine (NHEG, CAS 5835-28-9) is a carboxylic acid derivative with the molecular formula C₄H₉NO₃. It is structurally characterized by a glycine backbone substituted with a 2-hydroxyethyl group on the nitrogen atom . Key physicochemical properties include:

- Molecular weight: 135.12 g/mol

- Melting point: 163–170°C

- Boiling point: 339.3°C at 760 mmHg

- Density: 1.247 g/cm³

- LogP: -0.956 (indicating moderate hydrophilicity) .

NHEG functions as a versatile reagent in biochemical synthesis, serving as a catalyst for amino acid and nucleotide reactions, a nucleophile in compound formation, and a reducing agent in polymer synthesis . Its applications span biochemistry, materials science, and industrial chemistry, particularly in environmentally safe processes due to its low toxicity .

Propriétés

IUPAC Name |

2-(2-hydroxyethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUZISDNESEYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280191 | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5835-28-9 | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5835-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-hydroxyethyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY9LW4T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely documented synthesis involves reductive amination of glyoxylic acid (CHOCOOH) with ethanolamine (HOCH₂CH₂NH₂) using palladium on activated carbon (Pd/C) as a catalyst. The reaction proceeds in aqueous medium under hydrogen gas at 40°C for 24 hours. Glyoxylic acid’s carbonyl group reacts with ethanolamine’s primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine product, this compound (Figure 1).

Optimization Insights :

-

Molar Ratio : A 1:1 molar ratio of glyoxylic acid to ethanolamine ensures minimal residual reactants.

-

Catalyst Loading : 10% Pd/C (8 g per 2 mol of reactants) achieves 97% yield.

-

Temperature and Time : Prolonged hydrogenation at 40°C for 24 hours maximizes conversion while avoiding side products like glycolic acid.

Workup and Purification

Post-reaction, the Pd/C catalyst is filtered, and the filtrate is concentrated under reduced pressure. Recrystallization from ethanol yields 230 g of product per 2 mol starting material (97% purity). This method is notable for its high yield and simplicity but requires careful handling of hydrogen gas.

Alkaline Condensation of Glycine with Ethylene Oxide

Base-Catalyzed Ring-Opening Reaction

Glycine (NH₂CH₂COOH) reacts with ethylene oxide (C₂H₄O) in the presence of sodium hydroxide (NaOH) to form sodium N-(2-Hydroxyethyl)glycinate, which is acidified to yield the free acid. The reaction exploits ethylene oxide’s electrophilicity, with the amine nucleophile attacking the less substituted carbon of the epoxide (Figure 2).

Critical Parameters :

-

Base Concentration : NaOH facilitates epoxide ring opening while maintaining glycine solubility.

-

Temperature : Reactions are typically conducted at 25–60°C to balance reaction rate and side-product formation.

-

Stoichiometry : A 1:1 molar ratio of glycine to ethylene oxide ensures complete conversion.

Industrial-Scale Adaptation

VulcanChem reports >99% purity for this method, validated by NMR and IR spectroscopy. The sodium salt intermediate simplifies purification, as precipitative crystallization removes unreacted glycine. Subsequent acidification with HCl yields the final product.

High-Temperature Alkoxylation Using Metal Hydroxide Catalysts

Catalytic Ethoxylation Under Elevated Temperatures

A patent by US8049039B2 describes alkoxylation of glycine with ethylene oxide using strontium/barium hydroxide or hydrotalcite catalysts at 140–200°C. This method avoids aqueous conditions, instead relying on molten-phase reactivity.

Key Advantages :

-

Catalyst Efficiency : 0.05–0.50 wt% catalyst loading (optimal: 0.15–0.30 wt%) ensures rapid ethylene oxide consumption.

-

Temperature Control : Maintaining 160–180°C prevents thermal degradation while accelerating ethoxylation.

-

Scalability : Suitable for continuous production, with yields comparable to batch processes.

Byproduct Management

Extended reaction times (>10 hours) at high temperatures risk forming N,N-bis(2-Hydroxyethyl)glycine, necessitating precise stoichiometric control.

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(2-Hydroxyethyl)glycine can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-(2-oxoethyl)glycine.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Buffer Systems

Bicine is primarily utilized as a buffering agent in biochemical experiments due to its effective pH range (approximately 7 to 9). It is particularly advantageous because:

- Biocompatibility : Bicine does not interfere with biological assays, making it suitable for use in enzyme reactions and protein studies.

- Thermal Stability : It maintains its buffering capacity across a range of temperatures, which is critical for experiments requiring temperature control.

Drug Delivery Systems

Recent research has explored the use of N-(2-Hydroxyethyl) glycine as a linker in polymeric prodrugs. This application involves:

- Polymeric Prodrugs : Bicine can be chemically linked to drugs to enhance their solubility and bioavailability. For example, it serves as a temporary linker that can release the active drug upon hydrolysis, improving pharmacokinetic profiles .

- Targeted Delivery : By modifying drug molecules with bicine, researchers can create targeted delivery systems that release therapeutics at specific sites within the body, minimizing side effects and increasing efficacy .

Analytical Chemistry

In analytical chemistry, N-(2-Hydroxyethyl) glycine is used in mass spectrometry and chromatography:

- Mass Spectrometry : Bicine has been characterized for its role in the analysis of complex mixtures, particularly in the identification of aminophospholipids .

- Chromatography : It serves as a component in mobile phases for high-performance liquid chromatography (HPLC), aiding in the separation of biomolecules .

Thermodynamic Studies

Research has focused on the thermodynamic properties of N-(2-Hydroxyethyl) glycine, including its acid dissociation constants. These studies provide insights into its behavior in various chemical environments, crucial for understanding its interactions in biological systems .

Biochemical Research

N-(2-Hydroxyethyl) glycine has been isolated from natural sources such as brown algae and is studied for its potential biological roles:

- Natural Product Research : Its isolation from marine organisms highlights its potential as a bioactive compound with therapeutic properties .

Data Table: Applications of N-(2-Hydroxyethyl) Glycine

| Application Area | Description | Key Benefits |

|---|---|---|

| Buffer Systems | Used to maintain pH in biochemical assays | Biocompatible, thermally stable |

| Drug Delivery Systems | Serves as a linker in polymeric prodrugs | Enhanced solubility and targeted delivery |

| Analytical Chemistry | Utilized in mass spectrometry and chromatography | Improved separation and identification |

| Thermodynamic Studies | Investigated for acid dissociation constants | Insights into chemical behavior |

| Biochemical Research | Isolated from natural sources; potential bioactivity | Explores new therapeutic avenues |

Case Study 1: Polymeric Prodrugs

A study demonstrated the effectiveness of bicine as a linker in polymeric prodrugs. The results indicated that drugs modified with bicine exhibited improved solubility and stability compared to their unmodified counterparts. The hydrolysis of the bicine bond facilitated controlled drug release, enhancing therapeutic outcomes.

Case Study 2: Buffering Capacity

Research comparing various buffering agents highlighted bicine's superior performance at maintaining pH levels during enzyme reactions. This stability was crucial for experiments involving temperature fluctuations, where other buffers failed to maintain consistent pH.

Case Study 3: Mass Spectrometry Applications

In an analytical chemistry study, bicine was employed to enhance the resolution of aminophospholipid analysis via mass spectrometry. The findings underscored bicine's role in improving signal clarity and reducing background noise during detection.

Mécanisme D'action

Mechanism of Action: N-(2-Hydroxyethyl)glycine exerts its effects primarily through its buffering capacity. It can donate or accept protons, thereby stabilizing the pH of the solution. This property is crucial in biochemical reactions where pH stability is essential for enzyme activity and protein stability .

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins, stabilizing their structure and function by maintaining an optimal pH environment. It does not have specific molecular targets but acts broadly to stabilize biochemical systems .

Comparaison Avec Des Composés Similaires

Bicine (N,N-Bis(2-hydroxyethyl)glycine)

- CAS No.: 150-25-4

- Molecular formula: C₆H₁₃NO₄

- Molecular weight : 163.17 g/mol

- Key properties : Acts as a zwitterionic buffer (pH range 7.6–9.0) and corrosion inhibitor for copper in chloride solutions .

- Applications: Anti-corrosion: Exhibits 88% inhibition efficiency in 3.5% NaCl solutions, outperforming NHEG due to stronger adsorption via dual hydroxyethyl groups . Synthesis: Prepared from diethanolamine and glyoxal under optimized conditions (95°C, 2 hours, 82.48% yield) .

Tricine (N-(Tris(hydroxymethyl)methyl)glycine)

- CAS No.: 5704-04-1

- Molecular formula: C₆H₁₃NO₅

- Molecular weight : 179.17 g/mol

- Key properties : Buffer for biochemical assays (pH 7.4–8.8) and corrosion inhibitor with 85% efficiency in NaCl solutions .

- Mechanism : Adsorbs on metal surfaces via hydroxyl and carboxyl groups, forming protective layers .

N-(2-Aminoethyl)glycine

- CAS No.: 24123-14-6

- Molecular formula : C₄H₁₀N₂O₂

- Molecular weight : 118.14 g/mol

- Key differences: Replaces the hydroxyethyl group with an aminoethyl group, increasing nucleophilicity but introducing skin and eye irritation hazards .

N,N-Dimethylglycine

- CAS No.: 1118-68-9

- Molecular formula: C₄H₉NO₂

- Molecular weight : 103.12 g/mol

- Applications : Used in metabolic studies and as a dietary supplement, lacking the hydroxyethyl group critical for metal chelation .

Comparative Data Table

| Property | N-(2-Hydroxyethyl)glycine | Bicine | Tricine | N-(2-Aminoethyl)glycine | N,N-Dimethylglycine |

|---|---|---|---|---|---|

| Molecular Weight | 135.12 | 163.17 | 179.17 | 118.14 | 103.12 |

| Functional Groups | -OH, -COOH | Dual -OH, -COOH | Triple -OH, -COOH | -NH₂, -COOH | -N(CH₃)₂, -COOH |

| pH Range (Buffer) | N/A | 7.6–9.0 | 7.4–8.8 | N/A | N/A |

| Corrosion Inhibition | Moderate | 88% efficiency | 85% efficiency | Not studied | Not applicable |

| Toxicity | Low | Low | Low | Skin/eye irritant | Low |

| Primary Use | Biochemical synthesis | Buffering, anti-corrosion | Biochemical assays | Nucleophilic reactions | Metabolic studies |

Research Findings

Anti-Corrosion Performance

- Bicine vs. NHEG : Bicine’s dual hydroxyethyl groups enhance adsorption on copper surfaces, achieving 88% inhibition efficiency compared to NHEG’s moderate performance in chloride solutions. Quantum chemical indices (QCIs) confirm stronger electron donation by Bicine .

- Tricine : Exhibits 85% inhibition via hydrogen bonding and electrostatic interactions, validated by Monte Carlo simulations .

Activité Biologique

N-(2-Hydroxyethyl)glycine, also known as bis(2-hydroxyethyl)glycine or bicine, is a zwitterionic compound widely utilized in biochemical research and pharmaceutical applications. Its unique properties make it an important buffer component in various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses.

This compound has the molecular formula C4H9NO3 and a molecular weight of approximately 117.12 g/mol. It is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its buffering capacity and solubility in aqueous solutions.

Biological Applications

Buffering Agent

this compound is primarily used as a buffering agent in biological experiments, particularly in maintaining pH stability during enzymatic reactions. Its buffering range typically spans from pH 7 to 9, making it suitable for various biochemical applications.

Cell Culture

In cell culture studies, this compound has been shown to support the growth of various cell lines by providing an optimal environment for cellular metabolism. Its zwitterionic nature minimizes ionic strength changes that could adversely affect cell viability.

Mutagenicity Studies

A significant study investigated the mutagenic potential of this compound and its derivatives. The findings indicated that while certain metabolites derived from related compounds exhibited mutagenic properties, this compound itself did not demonstrate significant mutagenic activity in standard assays using Salmonella typhimurium strains TA98 and TA100 . This suggests a relatively low risk for genotoxic effects in biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, thereby potentially reducing oxidative stress in cellular environments. This property is particularly relevant in cancer research, where oxidative stress plays a critical role in tumor progression .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Studies

A comparative study between this compound and other similar compounds (e.g., tricine) was conducted to assess their biological activities. The study revealed that while both compounds exhibit buffering capabilities, this compound showed superior stability under physiological conditions compared to tricine .

| Compound | Buffering Range | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | pH 7-9 | High | Moderate |

| Tricine | pH 7-8 | Moderate | Low |

Case Studies

-

Neuroprotective Effects

A case study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved functional recovery post-injury . -

Cancer Research

In cancer research, this compound was incorporated into drug delivery systems aimed at enhancing the bioavailability of chemotherapeutic agents. The slow release profile observed with prodrug formulations containing this compound allowed for sustained therapeutic effects with reduced side effects .

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxyethyl)glycine, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of glycine with 2-aminoethanol or ethylene oxide under controlled conditions. Key parameters include maintaining a temperature range of 50–80°C, using aqueous or alcoholic solvents, and adjusting pH to 8–10 to favor nucleophilic substitution. Catalysts like sodium hydroxide or potassium carbonate may enhance yield . Purification involves recrystallization from ethanol-water mixtures or column chromatography. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to minimize by-products like unreacted glycine or over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, carboxylate C=O at ~1700 cm⁻¹) and hydrogen-bonding patterns. Compare against reference spectra from databases like NIST Chemistry WebBook .

- NMR Spectroscopy : ¹H NMR (D₂O) reveals peaks for the hydroxyethyl group (δ 3.5–3.7 ppm) and glycine backbone (δ 3.2–3.4 ppm). ¹³C NMR confirms the carboxylate carbon at ~175 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode provides molecular ion peaks at m/z 119.12 [M+H]⁺ .

Q. What are the primary research applications of this compound in biochemistry?

The compound serves as a zwitterionic buffer (e.g., in Good’s buffers) for maintaining pH stability in enzymatic assays (pH range 7.6–8.6). It is also used in:

- Metal Chelation : Coordination with transition metals (e.g., Cu²⁺) for studying metalloprotein interactions .

- Drug Delivery : Functionalization as a hydrophilic linker in prodrugs to enhance solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model molecular geometry, frontier orbitals, and bond dissociation energies. Key steps include:

- Optimizing the structure using Gaussian or ORCA software.

- Calculating HOMO-LUMO gaps to assess reactivity.

- Validating results against experimental data (e.g., IR frequencies, enthalpy of combustion) .

- For thermochemical accuracy, hybrid functionals like B3LYP with exact exchange terms are recommended .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in properties like melting point (163–170°C vs. 190°C) or logP values (-0.96 vs. -1.2) may arise from impurities or measurement techniques. Mitigation approaches:

Q. How does this compound influence the physicochemical properties of polymer matrices in material science?

In resin cements, adding 30% this compound derivative (e.g., N-(2-hydroxyethyl)acrylamide) improves:

- Curing Efficiency : Dual-cured systems show higher degree of conversion (DC%) due to enhanced crosslinking.

- Optical Clarity : Reduced light scattering via hydrogen bonding with methacrylate groups.

- Mechanical Strength : Nanoindentation tests reveal increased hardness (1.5 GPa vs. 1.2 GPa in controls) .

Methodological Considerations

Q. What experimental controls are critical when studying this compound in biological systems?

- Buffer Compatibility : Verify that the compound does not interfere with enzymatic activity (e.g., via negative control assays).

- Metal Contamination : Use ultrapure water and chelating resins to remove trace metals that may skew results .

- Ethical Guidelines : Follow NIH preclinical standards for cell/tissue studies, including proper waste disposal and toxicity screening .

Q. How can researchers optimize this compound derivatives for corrosion inhibition studies?

- Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate inhibition efficiency in chloride solutions.

- Computational Modeling : Use DFT to correlate molecular descriptors (e.g., adsorption energy, Fukui indices) with experimental performance .

Data Compilation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.